

Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-Bromoindole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromoindole-3-carboxaldehyde

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This document provides a detailed protocol for the synthesis of 5-bromoindole-3-carbaldehyde via the Vilsmeier-Haack formylation of 5-bromoindole. This reaction is a cornerstone in synthetic organic chemistry for the introduction of a formyl group onto electron-rich heterocyclic compounds, such as indoles. The resulting 5-bromoindole-3-carbaldehyde is a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals.

Reaction Principle

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent.^[1] This reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃).^[2] The electrophilic Vilsmeier reagent then attacks the electron-rich 3-position of the indole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.^[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the Vilsmeier-Haack formylation of 5-bromoindole to yield 5-bromoindole-3-carbaldehyde.

Parameter	Value	Reference
Product	5-Bromoindole-3-carbaldehyde	
Molecular Formula	C ₉ H ₆ BrNO	
Molecular Weight	224.06 g/mol	
Appearance	White to off-white or pale yellow solid	
Melting Point	204-207 °C	
Yield	71% (Note: This yield is reported for a related formylation method)	[4]
¹ H NMR (400 MHz, DMSO-d ₆)	δ 12.31 (s, 1H), 9.93 (s, 1H), 8.35 (s, 1H), 8.22 (s, 1H), 7.49 (d, J = 8.6 Hz, 1H), 7.40 (dd, J = 8.6, 2.0 Hz, 1H)	[4]
¹³ C NMR (101 MHz, DMSO-d ₆)	δ 185.15, 139.29, 135.75, 126.06, 125.89, 122.91, 117.43, 114.82, 114.57	[4]
EI-MS m/z (%)	225 (97), 224 (98), 223 (100, M+), 196 (18), 167 (14), 143 (41), 115 (70), 87 (58)	[4]

Experimental Protocol

This protocol is a representative procedure for the Vilsmeier-Haack formylation of 5-bromoindole.

Materials and Reagents:

- 5-Bromoindole
- N,N-Dimethylformamide (DMF), anhydrous

- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexane
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask in an ice bath to 0 °C. To the stirred DMF, add phosphorus oxychloride (POCl_3) (1.2 eq.) dropwise via the dropping funnel, ensuring the temperature is maintained below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30

minutes. The formation of a solid or a thick slurry indicates the generation of the Vilsmeier reagent.

- **Reaction with 5-Bromoindole:** Dissolve 5-bromoindole (1.0 eq.) in anhydrous DMF or dichloromethane (DCM). Slowly add this solution to the prepared Vilsmeier reagent at 0 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, heating the reaction mixture to 40-60 °C may be necessary.^[3]
- **Work-up:** Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and water. Stir vigorously for 30 minutes to hydrolyze the iminium salt intermediate.
- **Neutralization and Extraction:** Neutralize the aqueous mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO_3) solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- **Washing and Drying:** Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4).
- **Solvent Removal and Purification:** Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. The crude 5-bromoindole-3-carbaldehyde can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.

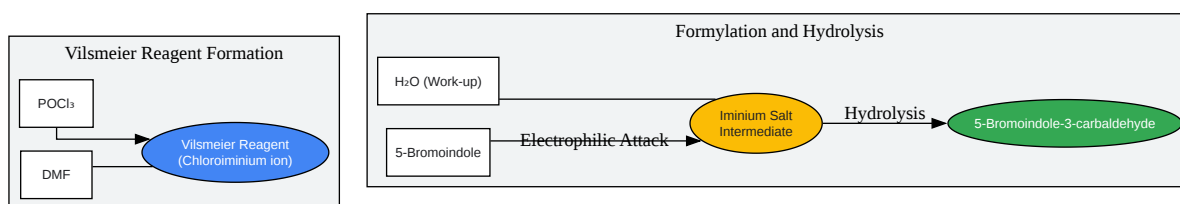
Safety Precautions:

- Phosphorus oxychloride (POCl_3) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

Visualizations

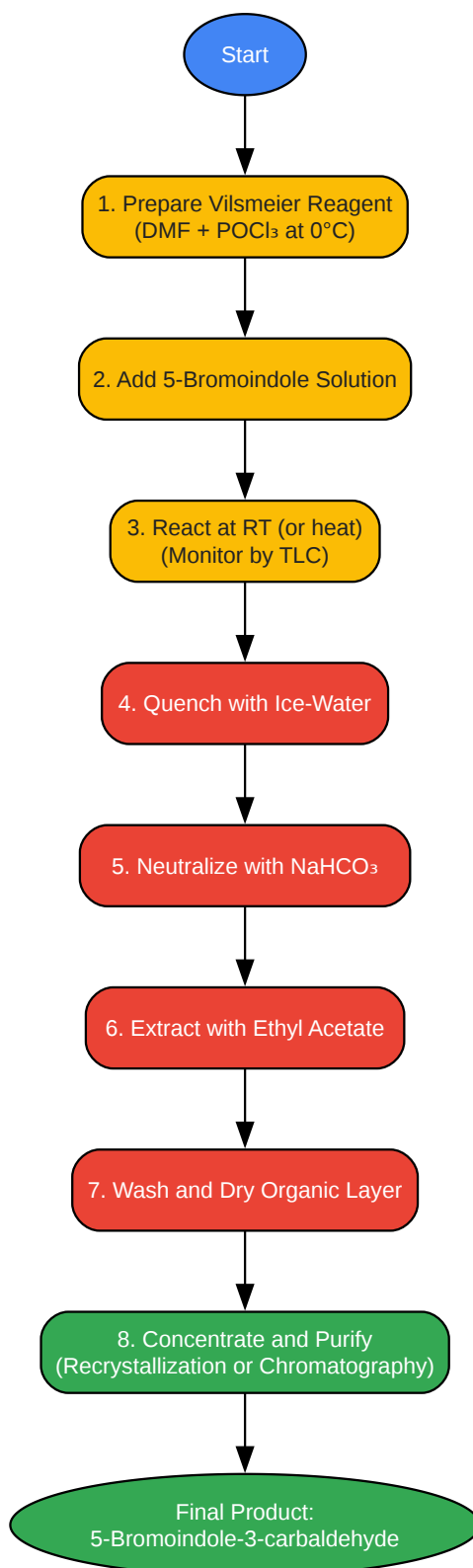
Reaction Mechanism:



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Caption: Mechanism of the Vilsmeier-Haack formylation of 5-bromoindole.

Experimental Workflow:



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Caption: Experimental workflow for the Vilsmeier-Haack formylation.

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